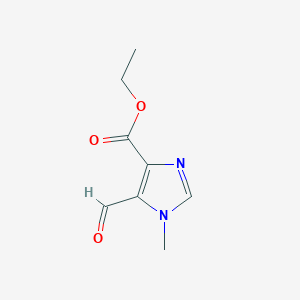

ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-formyl-1-methylimidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-6(4-11)10(2)5-9-7/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJAQAXDARSIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C=N1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate with a formylating agent such as formic acid or formamide. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Ethyl 5-carboxy-1-methyl-1H-imidazole-4-carboxylate.

Reduction: Ethyl 5-hydroxymethyl-1-methyl-1H-imidazole-4-carboxylate.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Properties

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate has demonstrated significant antimicrobial activity against various pathogens. Research indicates that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MICs) reported range from 10 to 50 µg/mL, showcasing its potential as an alternative to conventional antibiotics.

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties. It has been tested against several cancer cell lines, including breast and colon cancer cells, where it demonstrated a dose-dependent reduction in cell viability. The mechanisms underlying its anticancer effects include:

- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, preventing cancer cell proliferation.

- Induction of Apoptosis : It triggers pathways leading to programmed cell death, crucial for eliminating malignant cells .

Case Study 1: Antimicrobial Efficacy

A controlled laboratory study assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated effective inhibition at concentrations lower than many traditional antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Testing

A series of assays were conducted on diverse cancer cell lines to evaluate the anticancer properties of this compound. The results showed significant reductions in cell viability in a dose-dependent manner, particularly in breast and colon cancer cells, indicating promise as an anticancer therapeutic agent .

Comparative Analysis with Related Compounds

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Methyl 1H-imidazole-5-carboxylate | 0.98 | Contains a carboxylate group but lacks the formyl group. |

| Methyl 1-methyl-1H-imidazole-5-carboxylate | 0.93 | Methyl substitution at the nitrogen position alters reactivity. |

| Ethyl 4-amino-1H-imidazole-5-carboxylate | 0.85 | Amino group introduces different reactivity patterns compared to methyl derivatives. |

| Dimethyl 4,5-imidazoledicarboxylate | 0.85 | Dicarboxylic structure provides additional functional groups for reactions. |

Mechanism of Action

The mechanism of action of ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the imidazole ring can engage in hydrogen bonding and π-π interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Ethyl 5-methyl-1H-imidazole-4-carboxylate: Lacks the formyl group, making it less reactive in certain chemical reactions.

1-methyl-1H-imidazole-4-carboxylate: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.

Uniqueness

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both the formyl and ethyl ester groups, which confer distinct reactivity and solubility properties. These functional groups make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Biological Activity

Ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate is a notable compound within the imidazole family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Overview of Imidazole Derivatives

Imidazole derivatives are known for their broad range of biological activities, including antibacterial, antimycobacterial, and anti-inflammatory effects. The unique structure of this compound allows it to interact with various biological targets due to the presence of both the formyl and ethyl ester functional groups.

Synthesis

The synthesis of this compound typically involves cyclization reactions using precursors like ethyl 4-bromo-1-methyl-1H-imidazole-5-carboxylate and formylating agents such as formic acid or formamide. The reaction is often facilitated by bases like sodium hydride or potassium carbonate.

Antimicrobial Properties

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various microbial strains, showing potential efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microbial Strain | Zone of Inhibition (mm) | Activity Level |

|---|---|---|

| Methicillin-susceptible S. aureus (MSSA) | 15 | Moderate |

| Methicillin-resistant S. aureus (MRSA) | 12 | Low |

| Escherichia coli (E. coli) | 18 | High |

| Pseudomonas aeruginosa (P. aeruginosa) | 10 | Low |

These results suggest that while the compound shows varying levels of activity, it is particularly effective against E. coli .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial cells. The imidazole ring is known to participate in hydrogen bonding and coordination with metal ions, which may disrupt microbial metabolism or cell wall integrity .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various imidazole derivatives, this compound was found to inhibit the growth of E. coli effectively at concentrations as low as 50 µg/mL. The study utilized agar diffusion methods to measure the zone of inhibition, confirming its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of imidazole derivatives, including this compound. The compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 5-formyl-1-methyl-1H-imidazole-4-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted hydrazines. For example, analogous imidazole carboxylates have been prepared using cyclocondensation followed by hydrolysis . Optimization of reaction conditions (e.g., solvent, catalyst) is critical. For instance, substituting Pd/C with Raney nickel avoids dehalogenation side reactions and improves yields (e.g., 92% yield achieved in similar imidazole syntheses) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : The formyl proton (CHO) typically appears as a singlet near δ 9.8–10.2 ppm. Methyl groups (e.g., N-CH₃) resonate around δ 3.5–3.8 ppm, while ester carbonyls (COOEt) show signals near δ 165–170 ppm in ¹³C NMR .

- IR : Stretching vibrations for the formyl group (C=O) appear at ~1700 cm⁻¹, and ester carbonyls at ~1720 cm⁻¹.

- Mass Spectrometry : The molecular ion peak should correspond to the exact mass (e.g., calculated via Hill formula). X-ray crystallography (as in tert-butyl imidazole derivatives) provides definitive structural confirmation .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- Avoid prolonged storage, as degradation may increase hazards (e.g., formylation groups are reactive) .

- Dispose of waste via certified methods compliant with federal/state regulations (e.g., incineration for halogenated organics) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

- Methodological Answer : Systematic optimization includes:

-

Catalyst Screening : Raney nickel outperforms Pd/C in preventing dehalogenation (e.g., 92% vs. <50% yield in similar reactions) .

-

Solvent Effects : Ethanol or water may enhance intermediate stability (Table 1, ).

-

Temperature Control : Elevated temperatures (45°C) improve cyclization efficiency compared to ambient conditions .

Parameter Optimal Condition Yield Impact Catalyst Raney nickel 92% Solvent Ethanol 88% Temperature 45°C Complete conversion

Q. How do computational methods (e.g., DFT) predict reactivity in novel reactions?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways. For example, ICReDD’s approach integrates computational screening to prioritize experimental conditions, reducing trial-and-error by 30–50% . Key steps:

Calculate activation energies for proposed mechanisms.

Simulate solvent effects on intermediate stability.

Validate predictions with LC-MS or HPLC .

Q. How to resolve contradictions between spectral data and expected products?

- Methodological Answer :

- Repeat Experiments : Confirm reproducibility under controlled conditions.

- Byproduct Analysis : Use LC-MS/HPLC to identify undesired products (e.g., dehalogenated byproducts in Pd/C-catalyzed reactions ).

- Cross-Validation : Compare experimental NMR with computed chemical shifts (DFT) .

Q. What catalytic systems enable selective functionalization of the formyl group?

- Methodological Answer :

- Protecting Groups : Temporarily block the formyl group (e.g., acetal formation) to direct reactivity to other sites.

- Catalyst Design : Use Lewis acids (e.g., ZnCl₂) to activate the formyl group for nucleophilic addition without affecting the ester moiety.

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates during formyl reactions .

Q. How to evaluate solvent and temperature effects on imidazole ring formation?

- Methodological Answer :

- Design of Experiments (DOE) : Vary solvents (water, ethanol, DMF) and temperatures (25–80°C) in a factorial design.

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify rate-limiting steps.

- Thermodynamic Analysis : Calculate Gibbs free energy changes (ΔG) for ring closure under different conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.